molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0

Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane

Cat. No.: B14298581
CAS No.: 113419-98-0
M. Wt: 325.6 g/mol
InChI Key: LOYNQTQYAAZACI-UHFFFAOYSA-N
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Description

Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2) and other germanium oxides.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Trimethylgermane: A simpler organogermanium compound with only one germanium atom.

    Phenylgermane: Contains a phenyl group bonded to a single germanium atom.

    Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.

Uniqueness

Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.

Properties

CAS No.

113419-98-0

Molecular Formula

C13H24Ge2

Molecular Weight

325.6 g/mol

IUPAC Name

trimethyl-[2-(trimethylgermylmethyl)phenyl]germane

InChI

InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3

InChI Key

LOYNQTQYAAZACI-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C

Origin of Product

United States

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